1,3-Bis(tripropoxymethyl)benzene
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Overview
Description
1,3-Bis(tripropoxymethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two tripropoxymethyl groups attached to a benzene ring at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tripropoxymethyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tripropoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(tripropoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Addition Reactions: The tripropoxymethyl groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound can yield brominated derivatives, while oxidation can produce quinones.
Scientific Research Applications
1,3-Bis(tripropoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(tripropoxymethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring acts as a nucleophile, reacting with electrophiles to form substituted products. The tripropoxymethyl groups can also participate in various chemical reactions, influencing the overall reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of tripropoxymethyl groups, leading to different chemical properties and reactivity.
1,3-Bis(isocyanatomethyl)benzene: This compound contains isocyanate groups, which are highly reactive and used in the production of polyurethanes.
Uniqueness
1,3-Bis(tripropoxymethyl)benzene is unique due to the presence of tripropoxymethyl groups, which impart specific chemical and physical properties. These groups can influence the solubility, reactivity, and overall behavior of the compound in various chemical reactions and applications.
Properties
CAS No. |
65758-96-5 |
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Molecular Formula |
C26H46O6 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1,3-bis(tripropoxymethyl)benzene |
InChI |
InChI=1S/C26H46O6/c1-7-16-27-25(28-17-8-2,29-18-9-3)23-14-13-15-24(22-23)26(30-19-10-4,31-20-11-5)32-21-12-6/h13-15,22H,7-12,16-21H2,1-6H3 |
InChI Key |
XDCMKCNWOSBISA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C1=CC(=CC=C1)C(OCCC)(OCCC)OCCC)(OCCC)OCCC |
Origin of Product |
United States |
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